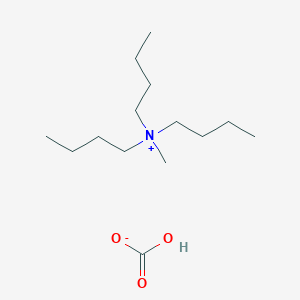
Phosphine, ethylbis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, ethylbis(1-methylethyl)-, also known by its CAS number 113494-65-8, is a tertiary phosphine compound. Tertiary phosphines are characterized by the presence of three alkyl or aryl groups attached to a phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including phosphine, ethylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the desired phosphine compound.
化学反应分析
Types of Reactions
Phosphine, ethylbis(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphine to its corresponding oxide.
Reduction: Phosphines can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom in phosphines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
Phosphine, ethylbis(1-methylethyl)-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Phosphines are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of phosphine derivatives.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of phosphine, ethylbis(1-methylethyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the phosphine can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Triethylphosphine: Contains three ethyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three 2-methoxyphenyl groups.
Uniqueness
Phosphine, ethylbis(1-methylethyl)-, is unique due to its specific alkyl substituents, which can influence its reactivity and steric properties. This makes it suitable for specific applications where other phosphines may not be as effective .
属性
| 113494-65-8 | |
分子式 |
C8H19P |
分子量 |
146.21 g/mol |
IUPAC 名称 |
ethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19P/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
InChI 键 |
GUZQPNDMHDZWCJ-UHFFFAOYSA-N |
规范 SMILES |
CCP(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
